Compound Description: ICA-105574 is a potent and efficacious hERG channel activator that operates through a unique mechanism of action. This compound effectively removes hERG channel inactivation, making it a valuable tool for studying hERG channels and cardiac function. [, , ]
Relevance: Both ICA-105574 and N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide share a core benzamide structure with a nitro group substitution on the benzamide ring. This shared scaffold suggests potential similarities in their binding affinities and interactions with biological targets. [, , ]
Compound Description: TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor. It demonstrates efficacy in treating chronic inflammatory diseases like rheumatoid arthritis by inhibiting the production of TNF-α. []
Relevance: The core benzamide structure present in both TAK-715 and N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide highlights the importance of this scaffold in designing molecules with biological activity. Although their target specificities may differ, their shared structure suggests potential overlapping pharmacological profiles. []
Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor, making it a valuable tool for studying this receptor subtype and exploring its therapeutic potential in various conditions. []
Relevance: Both LY-334370 and N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide share a benzamide core structure and an N-linked piperidine ring. This structural similarity suggests a potential for overlapping binding affinities with receptors and enzymes involved in serotonergic pathways. []
Compound Description: LY344864 acts as a selective 5-HT1F receptor agonist that promotes mitochondrial biogenesis, offering potential therapeutic applications for conditions involving mitochondrial dysfunction, such as acute kidney injury. []
Relevance: Sharing a benzamide core structure, both LY344864 and N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide demonstrate the versatility of this chemical scaffold in designing molecules with diverse biological activities. Despite their different target specificities, exploring potential commonalities in their pharmacological profiles is worthwhile. []
Compound Description: Rimonabant is a potent and selective CB1 receptor antagonist that has been investigated for its potential in treating obesity and other metabolic disorders. []
Relevance: Although Rimonabant differs significantly in its core structure compared to N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide, both compounds possess an N-linked piperidine ring. This structural feature may lead to similarities in their pharmacokinetic properties, such as absorption and distribution within the body. []
Compound Description: [18F]FNPB is a novel prosthetic group used for the efficient click labeling of peptides with fluorine-18 for positron emission tomography applications. []
Relevance: Both [18F]FNPB and N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide share the core structure of a benzamide with a nitro group substitution. This shared feature suggests potential similarities in their reactivity and chemical properties. []
Compound Description: VNO is an oxidative impurity identified during the oxidative stress degradation of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. []
Relevance: Although VNO has a significantly more complex structure than N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide, both share a nitro-substituted benzamide core. This commonality highlights the susceptibility of this motif to oxidative transformations and its potential implications for drug metabolism. []
Compound Description: VHA is an oxidative impurity formed through the Meisenheimer rearrangement of VNO, another oxidative impurity of Venetoclax. []
Relevance: Similar to VNO, VHA shares the nitro-substituted benzamide core with N-(3-Methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide. The identification of VHA further emphasizes the susceptibility of this structural motif to oxidative rearrangements and highlights its potential impact on drug stability and metabolism. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.